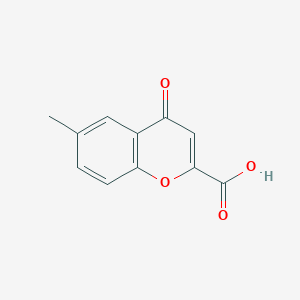

![molecular formula C20H19ClN4O3S B2957376 3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 848687-39-8](/img/structure/B2957376.png)

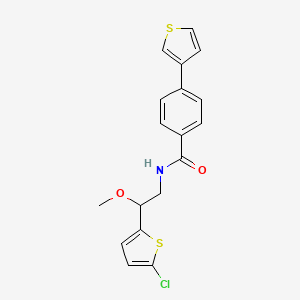

3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure formed by the fusion of benzene and pyrazine rings. It has been the subject of extensive research due to its wide range of physicochemical and biological activities . The presence of the sulfonyl and methoxypropyl groups may further modify these properties.

Synthesis Analysis

Quinoxaline derivatives are often synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . The sulfonyl and methoxypropyl groups could be introduced through subsequent reactions, but the exact methods would depend on the specific reactivity of these groups and the compound as a whole.Applications De Recherche Scientifique

Green Synthesis and Antibacterial Activity

Quinoxaline derivatives have been synthesized through green chemistry approaches, showing significant antibacterial activities. For example, a study demonstrated the facile synthesis of quinoxaline sulfonamides, indicating their potential in combating bacterial infections like Staphylococcus spp. and Escherichia coli without the use of hazardous solvents or conditions (Alavi et al., 2017).

Novel Multi-component Synthesis

Another aspect of research involves the novel synthesis of pyrrolo[1,2-a]quinoxalines through palladium-catalyzed reactions. This method provides an eco-friendly, efficient pathway to produce these compounds in water, highlighting the importance of sustainable chemistry practices in developing new molecules (Keivanloo et al., 2016).

Electrophilic Substitution Reactions

Research into the chemical behavior of pyrrolo[1,2-a]quinoxalines under electrophilic conditions reveals their reactivity patterns, such as chlorination, sulphonation, and nitration. These studies are foundational for understanding the chemical properties and potential applications of these compounds in various domains (Cheeseman & Tuck, 1967).

Synthesis of Ionic Liquids

The synthesis of ionic liquids from quinoxaline derivatives, under solvent-free conditions, represents a significant advancement in green chemistry. These processes not only emphasize the importance of environmentally friendly synthesis methods but also the potential of quinoxaline derivatives in creating new materials with unique properties (Fringuelli et al., 2004).

Antimicrobial and Antiviral Activities

Quinoxaline derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities, showcasing their potential as therapeutic agents. Studies have identified compounds with significant activity against various pathogens, underscoring the therapeutic potential of these molecules in addressing infectious diseases (Chen et al., 2010).

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3S/c1-28-12-4-11-25-19(22)18(29(26,27)14-9-7-13(21)8-10-14)17-20(25)24-16-6-3-2-5-15(16)23-17/h2-3,5-10H,4,11-12,22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMVDZYXMRSVOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7'-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2957294.png)

![2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2957297.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2957298.png)

![[4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone](/img/structure/B2957310.png)

![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2957313.png)

![rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans](/img/structure/B2957315.png)